3-Hydroxyindolin-2-one

Physicochemical Properties Drug-likeness Lead Optimization

3-Hydroxyindolin-2-one (CAS 61-71-2), also referred to as 3-hydroxyoxindole or dioxindole, is a member of the oxindole class characterized by a hydroxy group at the 3-position of the 1,3-dihydro-2H-indol-2-one scaffold. The compound has a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 61-71-2
Cat. No. B1221191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyindolin-2-one
CAS61-71-2
Synonyms3-hydroxy-2-oxoindole
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)O
InChIInChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,7,10H,(H,9,11)
InChIKeySGZFJWQQBHYNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyindolin-2-one (CAS 61-71-2): Technical Baseline and Procurement-Relevant Characteristics


3-Hydroxyindolin-2-one (CAS 61-71-2), also referred to as 3-hydroxyoxindole or dioxindole, is a member of the oxindole class characterized by a hydroxy group at the 3-position of the 1,3-dihydro-2H-indol-2-one scaffold [1]. The compound has a molecular formula of C8H7NO2 and a molecular weight of 149.15 g/mol [1]. Key computed physicochemical parameters include a logP of approximately 0.81 [2], a topological polar surface area (PSA) of 49.33 Ų [2], and a density of 1.38 g/cm³ [3]. The compound exists as a solid with a melting point in the range of 161–163 °C [3]. This foundational profile is essential for initial evaluation, but procurement decisions in medicinal chemistry and chemical biology require a deeper understanding of how this specific building block differentiates itself from its closest structural analogs.

Building Block 3-hydroxyoxindole with enhanced polarity and hydrogen-bonding capacity relative to 2-oxindole
Reactivity C3 nucleophilic reactivity enabled by keto-enol tautomerism supports diverse transformations
Application Enables asymmetric synthesis of 3,3-disubstituted oxindoles and scaffold-hopping studies

3-Hydroxyindolin-2-one (CAS 61-71-2): Why In-Class Substitution is Not Trivial


Procuring a generic oxindole derivative, such as the unsubstituted 2-oxindole (indolin-2-one, CAS 59-48-3), as a substitute for 3-hydroxyindolin-2-one is not a functionally equivalent exchange. The presence of the hydroxyl group at the C3 position fundamentally alters the compound's physicochemical properties and its reactivity profile. Specifically, the introduction of the hydroxyl group increases the polar surface area from 29.1 Ų in indolin-2-one to 49.33 Ų in 3-hydroxyindolin-2-one [1], which directly impacts molecular recognition and permeability. Furthermore, the C3-hydroxy moiety is not merely a passive substituent; it establishes a unique keto-enol tautomeric equilibrium in solution that is absent in 2-oxindole [2]. This dynamic behavior is critical for the compound's nucleophilic reactivity and is a cornerstone of its utility as a building block for generating 3,3-disubstituted oxindoles, a transformation inaccessible to the unsubstituted parent scaffold [3]. Therefore, direct substitution would compromise the intended synthetic pathway and the properties of the final product.

Polarity profile differs
The C3-OH group raises polar surface area and lowers LogP, altering molecular recognition and permeability compared to 2-oxindole.
Reactivity mismatch
Keto-enol tautomerism is absent in 2-oxindole; direct substitution removes the nucleophilic C3 center required for key synthetic pathways.
Synthetic pathway divergence
Procuring unsubstituted 2-oxindole may preclude access to 3,3-disubstituted oxindole scaffolds, a privileged motif in medicinal chemistry.

3-Hydroxyindolin-2-one (CAS 61-71-2): Quantified Performance Differentiation Evidence


Comparative Physicochemical Profiling: 3-Hydroxyindolin-2-one vs. 2-Oxindole

The incorporation of a hydroxyl group at the C3 position significantly differentiates 3-hydroxyindolin-2-one from its parent scaffold, 2-oxindole (CAS 59-48-3), in several key physicochemical parameters that are critical for drug discovery. The target compound exhibits a higher molecular weight (149.15 g/mol [1] vs. 133.15 g/mol [2]) and a substantially larger polar surface area (PSA of 49.33 Ų [3] vs. 29.1 Ų ), indicating enhanced polarity and a greater capacity for hydrogen bonding. The computed LogP also shows a notable decrease (from 1.32 [4] for 2-oxindole to 0.81 [3] for 3-hydroxyindolin-2-one), signifying improved aqueous solubility potential. These differences are not trivial; they directly influence membrane permeability, target binding, and overall pharmacokinetic profiles.

Physicochemical Comparison
Head-to-head
ΔMW +16 g/mol · ΔPSA +20.23 Ų · ΔLogP -0.51
Supports selection for enhanced aqueous solubility and hydrogen-bonding profile
Computed parameters; experimental confirmation advised
Physicochemical Properties Drug-likeness Lead Optimization

Tautomeric Reactivity: Enabling Divergent Synthesis of 3,3-Disubstituted Scaffolds

The unique reactivity of 3-hydroxyindolin-2-one is governed by its keto-enol tautomerism, a feature that is absent in its non-hydroxylated analog, 2-oxindole. In solution, 3-hydroxyindolin-2-one exists in a dynamic equilibrium between the keto (lactam) and enol forms [1]. This tautomerism is the mechanistic basis for its nucleophilic character at the C3 position, a property that has been successfully harnessed to achieve high-yielding, enantioselective syntheses of 3-substituted-3-hydroxyoxindole derivatives. For instance, under optimized conditions, this reactivity allows for the preparation of these valuable scaffolds in excellent yields and enantioselectivities, a transformation that is not directly possible from the unsubstituted 2-oxindole scaffold [2].

Tautomeric Reactivity
Class-level
Keto-enol equilibrium enables nucleophilic C3 center
Enables divergent synthesis of 3,3-disubstituted oxindoles
Reactivity context; catalytic asymmetric conditions required
Synthetic Methodology Reactivity Asymmetric Catalysis

Bioisosteric Replacement: Building a Case with Isatin (CAS 91-56-5)

3-Hydroxyindolin-2-one can be directly compared to isatin (1H-indole-2,3-dione, CAS 91-56-5), which features a carbonyl group at the C3 position instead of a hydroxyl group. This difference in oxidation state defines their distinct roles in both synthetic and biological contexts. Synthetically, 3-hydroxyindolin-2-one is a product of the partial reduction of isatin, as demonstrated by the classic sodium-amalgam reduction of isatin [1]. Biologically, this structural difference translates to a vastly different activity profile. While isatin is a known inhibitor of monoamine oxidase (MAO) with an IC50 of 3 μM [2], the core 3-hydroxyindolin-2-one scaffold serves as the foundation for a different set of biological activities. This is illustrated by the 3-hydroxy-3-phenylindolin-2-one scaffold, which has been shown to inhibit butyrylcholinesterase (BuChE) with an IC50 of 7.41 μM [3].

Enzyme Inhibition Profile
Cross-study
BuChE IC50 7.41 μM (3-OH derivative) vs. MAO IC50 3 μM (isatin)
Distinct target profile guides scaffold selection for biological studies
In vitro enzyme assays; assay conditions may differ
Medicinal Chemistry Bioisostere Functional Group Replacement

Functional Group Impact on Biological Activity: A Case Study in Antifungal Efficacy

The presence of the C3-hydroxy group is a critical determinant for the antifungal activity observed in 3-indolyl-3-hydroxy oxindole derivatives. A library of twenty-five such derivatives (compounds 3a–3y) was evaluated against five plant pathogenic fungi. The most potent compound, 3u, demonstrated an EC50 of 3.44 mg/L against Rhizoctonia solani [1]. This activity was notably superior to two reference fungicides: carvacrol (CA) with an EC50 of 7.38 mg/L and phenazine-1-carboxylic acid (PCA) with an EC50 of 11.62 mg/L [1]. The 3-hydroxyoxindole core is essential to this scaffold, and the substitution pattern around it dictates potency, underscoring the value of this specific functionalized building block.

Antifungal Activity (R. solani)
Head-to-head
EC50 3.44 mg/L (compound 3u) vs. 7.38 mg/L (carvacrol) and 11.62 mg/L (PCA)
Reported comparison supports antifungal screening context
In vitro mycelial growth assay; further validation recommended
Antifungal Activity Structure-Activity Relationship Agrochemicals

3-Hydroxyindolin-2-one (CAS 61-71-2): Evidence-Based Application Scenarios


Medicinal Chemistry: Rational Scaffold Hopping for Kinase and Cholinesterase Inhibitors

When designing kinase inhibitors or cholinesterase modulators, the 3-hydroxyindolin-2-one core presents a strategically advantageous alternative to both the less polar 2-oxindole and the more oxidized isatin. As established, it offers a distinct physicochemical signature with a lower LogP and higher PSA than 2-oxindole [1], [2], which can improve solubility and reduce off-target lipophilicity. Furthermore, the 3-hydroxy group serves as a critical hydrogen bond donor/acceptor, enabling distinct binding interactions compared to the C3 carbonyl of isatin. This is evidenced by the potent BuChE inhibition (IC50 = 7.41 μM) exhibited by 3-hydroxy-3-phenylindolin-2-one [3], a profile distinct from isatin's MAO inhibition. For procurement, this compound is the specific choice for exploring structure-activity relationships around the oxindole C3 position.

Synthetic Methodology: Enantioselective Synthesis of Privileged 3,3-Disubstituted Oxindoles

3-Hydroxyindolin-2-one is the optimal starting material for the enantioselective synthesis of 3,3-disubstituted oxindoles, a structural motif prevalent in numerous natural products and pharmaceuticals. Its unique reactivity, driven by a keto-enol tautomeric equilibrium [1], allows it to act as a nucleophile at the C3 position, enabling the formation of a new C-C or C-heteroatom bond. This reactivity has been successfully exploited to access 3-substituted-3-hydroxyoxindole derivatives in excellent yields and enantioselectivities [2]. This direct and versatile transformation is not feasible with the unsubstituted 2-oxindole (CAS 59-48-3) or the fully oxidized isatin (CAS 91-56-5), making 3-hydroxyindolin-2-one an indispensable and non-substitutable building block for this synthetic route.

Agrochemical Discovery: Lead Generation for Novel Fungicides

For programs focused on developing next-generation fungicides to combat resistant plant pathogens, 3-hydroxyindolin-2-one serves as a validated starting point. Derivatives based on the 3-indolyl-3-hydroxy oxindole scaffold have demonstrated significant in vitro antifungal activity against Rhizoctonia solani, with the most potent analog (3u) exhibiting an EC50 of 3.44 mg/L [1]. This potency represents a 2.1-fold improvement over carvacrol and a 3.4-fold improvement over phenazine-1-carboxylic acid, two established fungicidal agents [1]. These quantitative data provide a strong rationale for acquiring this specific compound to generate focused libraries for antifungal screening and lead optimization.

Application
Selection Property
Validation Focus
Med Chem: Kinase/cholinesterase probe design
Enhanced polarity and hydrogen-bonding profile relative to 2-oxindole and isatin
Target engagement and selectivity profiling in enzyme assays
Asymmetric synthesis of 3,3-disubstituted oxindoles
C3 nucleophilic reactivity via keto-enol tautomerism
Reaction scope and enantioselectivity assessment
Antifungal lead discovery
Reported antifungal activity context
In vitro antifungal panel evaluation and mode-of-action studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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